![molecular formula C26H41Cl5N5O10PS B12295947 2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)

2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

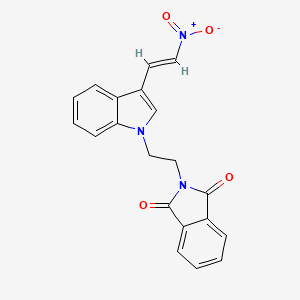

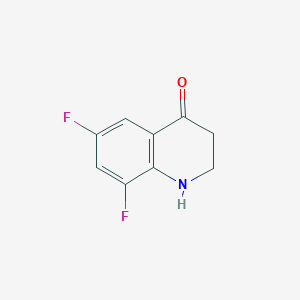

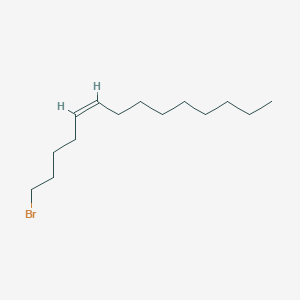

The synthesis of Ter 286 involves several steps. The intermediate N,N,N’,N’-tetrakis(2-chloroethyl)phosphorodiamidate is prepared by adding phosphoryl chloride to 2-bromoethanol in the presence of triethylamine, followed by in situ treatment with bis(2-chloroethyl)amine . The known gamma-glutamyl-(S-benzylcysteinyl)-®-(-)-phenylglycine is debenzylated to the corresponding thiol using sodium in liquid ammonia. Subsequent S-alkylation with bromide produces thioether, which is finally oxidized to the title sulfone using peracetic acid .

Analyse Des Réactions Chimiques

Ter 286 undergoes several types of chemical reactions, including:

Oxidation: The thiol group in the intermediate is oxidized to a sulfone using peracetic acid.

Substitution: The synthesis involves substitution reactions where phosphoryl chloride reacts with 2-bromoethanol and bis(2-chloroethyl)amine.

Alkylation: The thiol group is alkylated with bromide to form thioether.

Common reagents used in these reactions include phosphoryl chloride, 2-bromoethanol, triethylamine, bis(2-chloroethyl)amine, sodium, liquid ammonia, and peracetic acid . The major products formed from these reactions are the intermediate N,N,N’,N’-tetrakis(2-chloroethyl)phosphorodiamidate and the final sulfone product .

Applications De Recherche Scientifique

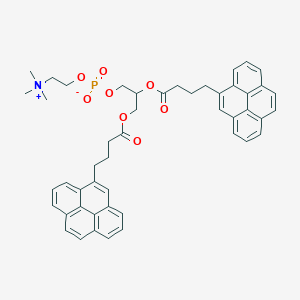

Ter 286 has a wide range of scientific research applications, particularly in the field of cancer treatment. It has been shown to be effective against various types of cancer cells, including human colon carcinoma and breast carcinoma . The compound is activated by glutathione S-transferase isoforms P1-1 and A1-1, which are often overexpressed in cancer cells, leading to selective toxicity towards these cells . This makes Ter 286 a promising candidate for targeted cancer therapy.

In addition to its use in cancer research, Ter 286 is also used in studies related to apoptosis and DNA damage . It inhibits the catalytic kinase activity of DNA-dependent protein kinase, which plays a crucial role in DNA repair and cell survival . This inhibition leads to increased apoptosis in cancer cells, further enhancing its therapeutic potential .

Mécanisme D'action

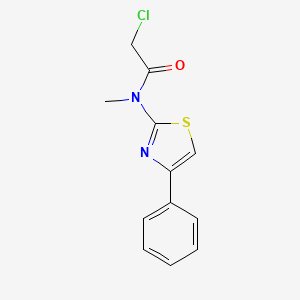

Ter 286 is a latent drug that is activated by human glutathione S-transferase isoforms P1-1 and A1-1 . Upon activation, it produces a nitrogen mustard alkylating agent that can cross-link DNA, leading to DNA damage and cell death . The molecular targets of Ter 286 include DNA-dependent protein kinase, which is involved in DNA repair . By inhibiting this kinase, Ter 286 prevents the repair of DNA damage, leading to increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Ter 286 is unique in its selective activation by glutathione S-transferase isoforms P1-1 and A1-1, which are often overexpressed in cancer cells . This selective activation allows for targeted toxicity towards cancer cells while sparing normal cells . Similar compounds include other glutathione analogue prodrugs and nitrogen mustard alkylating agents . Ter 286 stands out due to its specific activation mechanism and its ability to inhibit DNA-dependent protein kinase .

Similar Compounds

Canfosfamide: Another name for Ter 286, with similar properties and applications.

Nitrogen Mustard Alkylating Agents: A class of compounds that includes Ter 286 and other similar agents used in cancer treatment.

Ter 286’s unique activation mechanism and selective toxicity make it a promising candidate for targeted cancer therapy and a valuable tool in scientific research.

Propriétés

Formule moléculaire |

C26H41Cl5N5O10PS |

|---|---|

Poids moléculaire |

823.9 g/mol |

Nom IUPAC |

2-amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H |

Clé InChI |

NECZZOFFLFZNHL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)

![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)

![Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)

![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)

![5,10,15,20,30,35-Hexakis(hydroxymethyl)-25-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12295950.png)